molecular formula C29H26N2O2 B12577488 N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide CAS No. 615576-89-1

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide

Cat. No.: B12577488
CAS No.: 615576-89-1
M. Wt: 434.5 g/mol
InChI Key: IJLCBJVCSUHZTA-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is an organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.539 g/mol . This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibenzylamino acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide typically involves the reaction of 2-benzoylbenzoic acid with dibenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is unique due to the presence of both the benzoyl and dibenzylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

Properties

CAS No.

615576-89-1

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(dibenzylamino)acetamide

InChI

InChI=1S/C29H26N2O2/c32-28(30-27-19-11-10-18-26(27)29(33)25-16-8-3-9-17-25)22-31(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2,(H,30,32)

InChI Key

IJLCBJVCSUHZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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